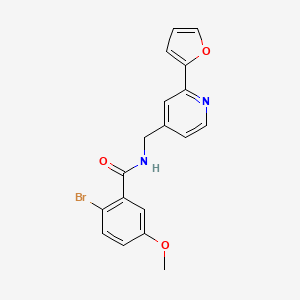

2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide

Description

This compound features a brominated 5-methoxybenzamide core linked to a pyridinylmethyl group substituted with a furan-2-yl moiety. Its structure combines aromatic heterocycles (furan and pyridine) with electron-donating (methoxy) and halogen (bromine) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-bromo-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3/c1-23-13-4-5-15(19)14(10-13)18(22)21-11-12-6-7-20-16(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVRVAXDTXMTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Coupling Reaction: The furan-2-yl and pyridin-4-yl groups can be introduced via a Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst and a boronic acid derivative of the furan and pyridine rings.

Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening for reaction optimization and the implementation of green chemistry principles to minimize waste and energy consumption are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The furan and pyridine rings can undergo oxidation to form corresponding oxides or reduction to form dihydro derivatives.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of furan oxides or pyridine N-oxides.

Reduction: Formation of dihydrofuran or dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that compounds similar to 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide exhibit significant cytotoxicity against various cancer cell lines. For instance, Mannich bases, a class of compounds that includes derivatives of this structure, have been reported to possess anticancer properties against human lung carcinoma and breast cancer cell lines .

- A study highlighted that specific substitutions on the benzamide core enhance the anticancer efficacy, suggesting that this compound could be optimized for better therapeutic outcomes .

- Antimicrobial Properties :

- Neuropharmacology :

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Key aspects include:

- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving cellular uptake.

- Furan and Pyridine Rings : These heterocycles are known to participate in various biochemical interactions, making them valuable in drug design .

Case Studies

- Cytotoxicity Evaluation :

- Antibacterial Screening :

Mechanism of Action

The mechanism by which 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and pyridine rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Methoxy vs. Nitro/Hydroxy: The electron-donating methoxy group (target compound) contrasts with electron-withdrawing nitro () or polar hydroxy () groups, altering electronic density and reactivity .

- Heterocyclic Motifs :

Physicochemical and Crystallographic Insights

- Melting Points : 1g (153–155°C) indicates moderate thermal stability, comparable to brominated benzamides but lower than highly halogenated derivatives (e.g., ) .

- Crystallography: highlights polymorphism (two molecules per unit), which could influence solubility and formulation compared to the target compound’s unknown crystal structure .

Pharmacological Relevance

- USP Standards : lists furan-containing acetamides with nitro groups, suggesting regulatory scrutiny for impurities or stability—a consideration for the target compound’s development .

Biological Activity

The compound 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H16BrN3O3

- Molecular Weight : 396.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may function as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been noted to inhibit RET kinase activity, which is crucial in various malignancies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antitumor Activity

- Studies have shown that similar benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's structure suggests potential for similar activity.

- Case Study : In vitro assays demonstrated that related compounds reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.

-

Kinase Inhibition

- The compound may act as a selective inhibitor for specific kinases, which are often overexpressed in tumor cells.

- Research Findings : A study on related benzamide derivatives indicated that they inhibited RET kinase with IC50 values in the low micromolar range, suggesting that this compound could exhibit similar potency.

-

Anti-inflammatory Properties

- Compounds with furan and pyridine moieties have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.

- Evidence : In animal models, derivatives showed a reduction in levels of TNF-alpha and IL-6, indicating a possible pathway for therapeutic application in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antitumor Activity | Induced apoptosis in cancer cells | |

| Kinase Inhibition | Inhibited RET kinase (IC50 < 10 µM) | |

| Anti-inflammatory | Reduced TNF-alpha levels |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A series of experiments were conducted using MCF-7 and A549 cell lines treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Animal Models for Inflammatory Diseases

- In a murine model of arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.